molecular formula C12H15N3O B1283940 4-Amino-1-ethyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 114682-26-7

4-Amino-1-ethyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B1283940
CAS RN: 114682-26-7
M. Wt: 217.27 g/mol
InChI Key: JCCNUBZAROJBQI-UHFFFAOYSA-N
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Description

“4-Amino-1-ethyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one” is a chemical compound. It is a derivative of pyrazolone, a class of compounds with a 5-membered ring structure containing three carbon atoms, one nitrogen atom, and one oxygen atom .

Scientific Research Applications

Synthesis and Biological Activity

4-Amino-1-ethyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has been utilized in the synthesis of various derivatives showing significant biological activity. Al-Ebaisat (2015) explored the synthesis of Schiff base derivatives of this compound, demonstrating antimicrobial activities against bacteria and fungi, indicating its potential in developing new antimicrobial agents (Al-Ebaisat, 2015).

Structural and Spectroscopic Analysis

Studies by Mnguni and Lemmerer (2015) on 4-aminoantipyrine derivatives (a related structure) involved structural characterization using spectroscopic techniques, highlighting the significance of this compound in understanding hydrogen-bonding and structural motifs in chemical analysis (Mnguni & Lemmerer, 2015).

Chemical Synthesis and Application

Farag, Dawood, and Elmenoufy (2004) reported on the condensation reactions of 4-aminoantipyrine, producing derivatives with potential applications in various fields including chemical synthesis and material science (Farag, Dawood, & Elmenoufy, 2004).

Potential in Corrosion Inhibition

Research by Dohare et al. (2017) investigated pyrazole derivatives as corrosion inhibitors, demonstrating their effectiveness in protecting metals, which is crucial for industrial applications (Dohare, Ansari, Quraishi, & Obot, 2017).

Antimicrobial and Anti-inflammatory Applications

Tirlapur and Noubade (2010) synthesized new pyrazole derivatives, evaluating their antimicrobial and analgesic activities. This suggests the compound's importance in medicinal chemistry (Tirlapur & Noubade, 2010).

Catalysis and Green Chemistry

Mosaddegh, Hassankhani, and Baghizadeh (2010) used cellulose sulfuric acid as a biodegradable catalyst for synthesizing bis(pyrazol-5-ols), demonstrating the compound’s role in promoting environmentally friendly chemical processes (Mosaddegh, Hassankhani, & Baghizadeh, 2010).

properties

IUPAC Name

4-amino-1-ethyl-5-methyl-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-3-14-9(2)11(13)12(16)15(14)10-7-5-4-6-8-10/h4-8H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCNUBZAROJBQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=O)N1C2=CC=CC=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50556709
Record name 4-Amino-1-ethyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114682-26-7
Record name 4-Amino-1-ethyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1-ethyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 2
4-Amino-1-ethyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 3
4-Amino-1-ethyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 4
4-Amino-1-ethyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 5
4-Amino-1-ethyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 6
Reactant of Route 6
4-Amino-1-ethyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

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